molecular formula C25H18N2 B5155623 3-(2,6-diphenyl-4-pyridinyl)-1H-indole

3-(2,6-diphenyl-4-pyridinyl)-1H-indole

Cat. No. B5155623
M. Wt: 346.4 g/mol
InChI Key: MXCKQYFPMKFVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-diphenyl-4-pyridinyl)-1H-indole, commonly known as DPP-4 inhibitor, is a class of drugs that are used to treat type 2 diabetes. This compound works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. Incretin hormones are responsible for stimulating insulin production and reducing glucose production in the liver.

Mechanism of Action

3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors work by inhibiting the enzyme 3-(2,6-diphenyl-4-pyridinyl)-1H-indole, which is responsible for breaking down incretin hormones. Incretin hormones stimulate insulin production and reduce glucose production in the liver. By inhibiting 3-(2,6-diphenyl-4-pyridinyl)-1H-indole, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors increase the levels of incretin hormones in the body, leading to increased insulin production and lower glucose levels.
Biochemical and Physiological Effects:
3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a number of biochemical and physiological effects. Research has shown that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors can improve beta-cell function, increase insulin sensitivity, and reduce inflammation. In addition, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a positive effect on cardiovascular health, reducing the risk of heart disease and stroke.

Advantages and Limitations for Lab Experiments

3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have a number of advantages and limitations for lab experiments. One advantage is that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have a low risk of hypoglycemia and weight gain compared to other diabetes medications. In addition, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a positive effect on cardiovascular health, making them a potentially useful tool for studying cardiovascular disease. However, one limitation is that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors may not be effective for all patients with type 2 diabetes, and may not be effective in patients with advanced disease.

Future Directions

There are a number of future directions for 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors. One potential direction is the development of new 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors with improved efficacy and safety profiles. Another potential direction is the use of 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors in combination with other diabetes medications, to improve glycemic control and reduce the risk of complications. Finally, research is needed to better understand the long-term effects of 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors on cardiovascular health and other aspects of health and wellbeing.

Synthesis Methods

The synthesis method for 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors involves the reaction of 2,6-diphenyl-4-pyridinamine with indole-3-carboxaldehyde in the presence of a catalyst. The reaction produces 3-(2,6-diphenyl-4-pyridinyl)-1H-indole, which is then purified using a series of chromatography techniques.

Scientific Research Applications

3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been extensively studied in the scientific community due to their potential for treating type 2 diabetes. Research has shown that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors can improve glycemic control, reduce HbA1c levels, and lower fasting plasma glucose levels. In addition, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a low risk of hypoglycemia and weight gain compared to other diabetes medications.

properties

IUPAC Name

3-(2,6-diphenylpyridin-4-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2/c1-3-9-18(10-4-1)24-15-20(16-25(27-24)19-11-5-2-6-12-19)22-17-26-23-14-8-7-13-21(22)23/h1-17,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCKQYFPMKFVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-diphenylpyridin-4-yl)-1H-indole

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